Cas no 61949-83-5 (1-Aminoindane)

1-Aminoindane structure
1-Aminoindane structure
Product Name:1-Aminoindane
CAS No:61949-83-5
MF:C9H11N
MW:133.190342187881
CID:57799
PubChem ID:123445
Update Time:2025-04-18

1-Aminoindane Chemical and Physical Properties

Names and Identifiers

    • 1-Aminoindane
    • 1-Indanamine
    • (+/-)-1-Indanamine
    • indan-1-ylamine
    • (+/-)-1-Aminoindan
    • 1,2,3,4-TETRAHYDROQUINOLINE
    • 1H-​Inden-​1-​amine, 2,​3-​dihydro-
    • A1309
    • BCP21794
    • NCGC00184208-01
    • aminoindan
    • W-202423
    • (?)-1-Aminoindan
    • 1-Aminoindan
    • UNII-8UP8M3CGS8
    • racemic 1-aminoindane
    • AC-3212
    • EN300-24105
    • indanamine
    • SY004953
    • SY007171
    • 1-Aminoindan;
    • BB 0254610
    • 1H-Inden-1-amine, 2,3-dihydro-
    • 1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-
    • A833501
    • 34698-41-4
    • DTXSID20902754
    • Z168884748
    • rac-1-aminoindane
    • (rac)-1-aminoindan
    • MFCD00003799
    • 1H-Indenamine, 2,3-dihydro-
    • 1-Indanamine #
    • 2,3-dihydro-1H-inden-1-ylamine
    • 61949-83-5
    • ( R)-1-Aminoindane
    • AKOS016050360
    • AB00328
    • InChI=1/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H
    • NSC-62540
    • 2,3-dihydro-1H-inden-1-amine
    • NS00055071
    • A25664
    • 8UP8M3CGS8
    • 1-Phenylaminocyclopentanecarboxylicacid
    • (-)-1-aminoindan pound>>1-Aminoindan, (-)-
    • INDAN-1-AMINE
    • indanylamine
    • NCIOpen2_000245
    • NSC62540
    • AKOS001276620
    • SY007172
    • 1H-Inden-1-amine, 2,3-dihydro-, (+-)-
    • CHEMBL158574
    • 1-amino-indane
    • FT-0607349
    • CS-W007551
    • 1-Aminoindan, 98%
    • AB04893
    • SCHEMBL6600
    • Racemic 1-aminoindan
    • AB04896
    • FT-0693415
    • 2,3-dihydro-1H-inden-1-yl-amine
    • STR03738
    • NSC 62540
    • FT-0605032
    • (-)-1-aminoindane
    • 2,3-Dihydro-1h-inden-1-ylamine;1-Aminohydrindene
    • SCHEMBL12787610
    • EINECS 252-158-7
    • BP-10472
    • FT-0605238
    • (+/-)-1-AMINOINDANE
    • Inchi: 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
    • InChI Key: XJEVHMGJSYVQBQ-UHFFFAOYSA-N
    • SMILES: NC1C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 133.08923
  • Monoisotopic Mass: 133.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: 结晶 ,白色
  • Density: 1.038
  • Melting Point: 15 ºC
  • Boiling Point: 96-97 ºC
  • Flash Point: 94 ºC
  • Refractive Index: 1.561
  • PSA: 26.02
  • LogP: 2.33290
  • pka: 9.21(at 22℃)

1-Aminoindane Security Information

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.